molecular formula C15H20BrNO3 B7063971 N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide

N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide

Cat. No.: B7063971
M. Wt: 342.23 g/mol
InChI Key: JTQCLAMKLKCJIL-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxypropyl chain, and an oxane-2-carboxamide moiety

Properties

IUPAC Name

N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-12-6-2-1-5-11(12)13(8-9-18)17-15(19)14-7-3-4-10-20-14/h1-2,5-6,13-14,18H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCLAMKLKCJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC(CCO)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide typically involves a multi-step process. One common route includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to the propyl chain.

    Oxane Ring Formation: Cyclization to form the oxane ring.

    Carboxamide Formation: Introduction of the carboxamide group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Hydroxylation might involve the use of hydrogen peroxide or other oxidizing agents. Cyclization and carboxamide formation often require acidic or basic conditions and may involve catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Shares the bromophenyl and carboxamide groups but differs in the furan ring.

    N-(2-bromophenyl)acrylamide: Contains a bromophenyl group and an acrylamide moiety.

Uniqueness

N-[1-(2-bromophenyl)-3-hydroxypropyl]oxane-2-carboxamide is unique due to the combination of its bromophenyl group, hydroxypropyl chain, and oxane-2-carboxamide structure. This unique combination imparts specific chemical and physical properties that can be leveraged in various applications.

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